1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
Description
1-(5-Chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is a small organic compound featuring a 5-chloropyrimidine core linked to a methyl-substituted azetidine ring (a four-membered nitrogen-containing heterocycle) via an amine group. The dihydrochloride salt enhances its aqueous solubility, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOWJUCXJZREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=C(C=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
This compound acts as an agonist to GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Pathways
The compound’s action affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. By stimulating these pathways, it helps to control plasma glucose levels, which is crucial for the management of type 2 diabetes.
Pharmacokinetics
It was mentioned that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans.
Result of Action
The result of the compound’s action is the lowering of glucose levels in the body. This is achieved through the stimulation of insulin release and the promotion of GLP-1 secretion. These actions help to control plasma glucose levels, which is beneficial for the management of type 2 diabetes.
Biological Activity
1-(5-Chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2580180-10-3
- Molecular Formula : C8H10ClN3.2HCl
- Molecular Weight : 238.08 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting kinases that are critical for cancer cell proliferation and survival.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, which could explain its effects on neurological functions and potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated its efficacy against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to decreased viability of tumor cells.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death. This was attributed to its ability to modulate cellular signaling pathways involved in survival and apoptosis.
Scientific Research Applications
Targeted Cancer Therapy
Recent studies have highlighted the compound's potential as a selective inhibitor for mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The compound's structural features allow it to engage effectively with the active site of mutant EGFR variants, thereby inhibiting tumor growth.
Key Findings:
- In vitro assays demonstrated that derivatives of this compound inhibit mutant EGFR with high potency (Ki values in the nanomolar range) while maintaining selectivity over wild-type EGFR .
- In vivo studies indicated significant tumor growth inhibition in xenograft models, suggesting its potential for clinical application in treating EGFR-driven cancers .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride suggest that it may exhibit activity against certain bacterial strains. The presence of the chloropyrimidine moiety is thought to contribute to its bioactivity.
Case Study:
A study evaluated the compound against various Gram-positive and Gram-negative bacteria, showing promising results, particularly against resistant strains, indicating its potential as a new class of antimicrobial agents .
Neuropharmacology
Exploratory research has also focused on the neuropharmacological effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological disorders.
Research Insights:
- Animal models have been used to assess its effects on cognitive function and neuroprotection, showing potential benefits in conditions like Alzheimer's disease .
- The mechanism of action appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate these pathways fully.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Conformational Flexibility
Piperidine Analogs :
- Example: 1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine hydrochloride (CAS 1261233-96-8, ).
- Key Differences : The six-membered piperidine ring offers greater conformational flexibility compared to the four-membered azetidine. This flexibility may improve binding to targets requiring adaptable ligand geometries but could reduce selectivity due to increased off-target interactions.
- Solubility : The hydrochloride salt (vs. dihydrochloride) may result in lower solubility, impacting bioavailability.
- Azetidine Derivatives: Example: 1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N-methylazetidin-3-amine hydrochloride (). Key Differences: The pyrroloquinoline scaffold introduces aromatic bulk, likely enhancing interactions with hydrophobic binding pockets. However, the increased molecular weight and complexity may reduce metabolic stability.
Substituent Effects on Pharmacokinetics
- N-Methyl vs. Hydroxyl/Polar Groups :
| Compound Name | Core Heterocycle | Substituent | Salt Form | Potential Impact |
|---|---|---|---|---|
| Target Compound | Azetidine | N-Methyl | Dihydrochloride | High solubility, moderate H-bonding |
| 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol | Piperidine | 4-OH | Hydrochloride | Increased H-bonding, lower solubility |
| 1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine | Cyclopropane | None | None | High rigidity, low solubility |
Salt Form and Solubility
- Dihydrochloride Salts: The target compound’s dihydrochloride form likely offers superior solubility compared to mono-salts (e.g., 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine hydrochloride). This aligns with trends seen in valtorcitabine dihydrochloride, a nucleoside analog where the dihydrochloride enhances dissolution . Trade-offs: Higher chloride content may increase hygroscopicity, complicating formulation stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
